molecular formula C8H3BrCl2N2 B3032411 6-Bromo-2,5-dichloroquinazoline CAS No. 1644663-98-8

6-Bromo-2,5-dichloroquinazoline

Cat. No. B3032411
M. Wt: 277.93
InChI Key: WPKJKJUGPOBQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,5-dichloroquinazoline is a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds that have found use in various fields, including medicinal chemistry, due to their biological activities. The presence of bromine and chlorine atoms on the quinazoline nucleus can significantly affect the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of halogenated quinazolines can be achieved through various methods. For instance, the Friedländer synthesis is a common approach for incorporating bromoquinoline structures into novel chelating ligands, as described in the synthesis of 6-bromoquinoline derivatives . The Knorr synthesis is another method used for constructing the quinazoline core, which involves the condensation of β-keto esters with bromoaniline, followed by cyclization . These methods highlight the versatility of synthetic approaches in accessing substituted quinazolines.

Molecular Structure Analysis

The molecular structure of halogenated quinazolines is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of halogen atoms can influence the electronic properties of the molecule and its conformation. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with specific unit cell parameters and stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Halogenated quinazolines can undergo a variety of chemical reactions. The presence of bromine and chlorine atoms makes them susceptible to nucleophilic substitution reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione can react with nucleophiles such as water, alcohols, ammonia, and amines to yield different derivatives . These reactions are crucial for further functionalization of the quinazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,5-dichloroquinazoline are influenced by its molecular structure. The halogen atoms contribute to the compound's lipophilicity, which can affect its solubility and reactivity. The electronic effects of the halogens also impact the compound's spectroscopic properties, such as NMR and IR spectra, which are essential for structural characterization . Additionally, the crystal packing and intermolecular interactions in the solid state can be analyzed using techniques like X-ray crystallography .

Scientific Research Applications

Synthesis and Pharmacological Activities

6-Bromo-2,5-dichloroquinazoline and its derivatives have been extensively studied for their synthesis and potential pharmacological activities. For instance, research has shown the synthesis of substituted 6-bromoquinazolinones, which demonstrate significant anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010). Another study focused on synthesizing novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its crystal structure and evaluating its antibacterial properties (Ouerghi et al., 2021).

Anticancer and Antimicrobial Properties

The anticancer properties of 6-bromo-2,5-dichloroquinazoline derivatives have been a subject of interest. A study detailed the Suzuki-Miyaura cross-coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones with arylboronic acids, leading to novel compounds evaluated for their anticancer properties against various human cancer cell lines. Their antimicrobial properties were also assessed against multiple bacteria and fungi strains (Agbo et al., 2015).

Chemical Synthesis and Analysis

In the realm of chemical synthesis, research has explored the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material. This involved studying the Knorr synthesis of 6-bromoquinolin-2(1H)-one and examining the conditions and effects of the synthesis process (Wlodarczyk et al., 2011).

Antiviral Activities

The antiviral activities of 6-bromo-2,5-dichloroquinazoline derivatives have also been a focus, with research demonstrating the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones and their evaluation for in vitro antiviral activity against various viruses (Selvam et al., 2010).

Drug Discovery and Synthesis Improvement

In drug discovery, the compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, has been improved by introducing a telescoping process, which reduced isolation processes and increased yield (Nishimura & Saitoh, 2016).

Safety And Hazards

The safety data sheet for 6-Bromo-2,5-dichloroquinazoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

6-Bromo-2,5-dichloroquinazoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its unique properties enable its application in various fields like drug synthesis, material science, and biological studies. As such, it is expected to continue to draw attention in scientific research and industrial applications.

properties

IUPAC Name

6-bromo-2,5-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJKJUGPOBQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303431
Record name 6-Bromo-2,5-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,5-dichloroquinazoline

CAS RN

1644663-98-8
Record name 6-Bromo-2,5-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644663-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,5-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,5-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,5-dichloroquinazoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,5-dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,5-dichloroquinazoline
Reactant of Route 5
6-Bromo-2,5-dichloroquinazoline
Reactant of Route 6
6-Bromo-2,5-dichloroquinazoline

Citations

For This Compound
1
Citations
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.